N~6~-[2-(diethylamino)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-[2-(Diethylamino)ethyl]-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a diethylaminoethyl substituent at the N⁶ position and phenyl groups at the N⁴ and N¹ positions. Its molecular formula is C₂₄H₂₉N₇, with a molecular weight of 415.54 g/mol (). The compound’s structure combines a pyrazolo[3,4-d]pyrimidine core with flexible amine side chains, which are critical for modulating biological interactions, particularly in kinase inhibition or receptor antagonism.
Properties
Molecular Formula |
C23H27N7 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-N-[2-(diethylamino)ethyl]-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H27N7/c1-3-29(4-2)16-15-24-23-27-21(26-18-11-7-5-8-12-18)20-17-25-30(22(20)28-23)19-13-9-6-10-14-19/h5-14,17H,3-4,15-16H2,1-2H3,(H2,24,26,27,28) |
InChI Key |
GUIPDPBVUVYEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N6-[2-(DIETHYLAMINO)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N⁶-(2-Dimethylaminoethyl)-N⁴-(3,4-dimethylphenyl)-1-phenyl derivative
N⁶,N⁶-Diethyl-N⁴-(4-ethoxyphenyl)-1-phenyl derivative
- Molecular Formula : C₂₃H₂₆N₆O
- Molecular Weight : 402.50 g/mol
- Key Features : Ethoxy group at N⁴-phenyl enhances electron-donating properties.
- Synthetic Yield : 46–85% via pyridine-mediated condensation ().
- Comparison : The ethoxy group may improve solubility but reduce target affinity compared to the target compound’s unsubstituted phenyl.
Substituent Effects on Activity and Physicochemical Properties
Key Observations :
Anticancer Activity
Enzyme Inhibition
- PRMT5 Inhibitor (): The dimethylaminoethyl analogue’s IC₅₀ of 0.8 μM highlights the importance of tertiary amine positioning for enzymatic interaction.
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